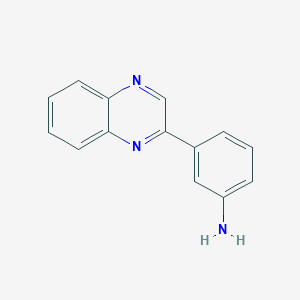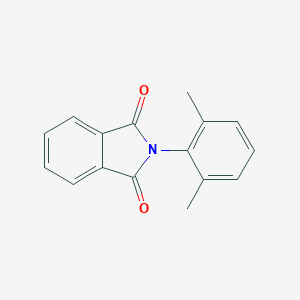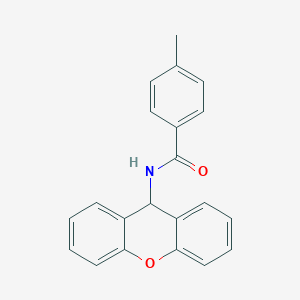
2-Fluoro-3-(piperidin-4-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-(piperidin-4-YL)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring with a fluorine atom and a piperidine ring attached to it.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-(piperidin-4-YL)pyridine is not fully understood, but it is believed to work by binding to specific receptors in the body. The compound has been found to have a high affinity for certain receptors, including the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. Binding to these receptors can result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. The compound has been found to have a potent inhibitory effect on the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which is important for cognitive function. The compound has also been found to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Fluoro-3-(piperidin-4-YL)pyridine in lab experiments is its high potency and selectivity. The compound has been found to have a high affinity for specific receptors, which makes it useful for studying the function of these receptors in the body. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can be toxic at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Fluoro-3-(piperidin-4-YL)pyridine. One area of research is in the development of new drugs based on this compound. The high potency and selectivity of the compound make it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of research is in the study of the compound's mechanism of action. Further research is needed to fully understand how the compound works and how it can be used to target specific receptors in the body. Finally, research is needed to explore the potential applications of this compound in catalysis and the synthesis of other organic compounds.
Applications De Recherche Scientifique
2-Fluoro-3-(piperidin-4-YL)pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in medicinal chemistry, where this compound has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as a ligand in catalysis, as well as in the synthesis of other organic compounds.
Propriétés
Numéro CAS |
161610-12-4 |
|---|---|
Formule moléculaire |
C10H13FN2 |
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
2-fluoro-3-piperidin-4-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 |
Clé InChI |
FVRBPDYSPMCVLV-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=C(N=CC=C2)F |
SMILES canonique |
C1CNCCC1C2=C(N=CC=C2)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)

![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)



![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)



![5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B186209.png)

